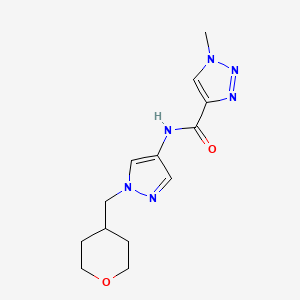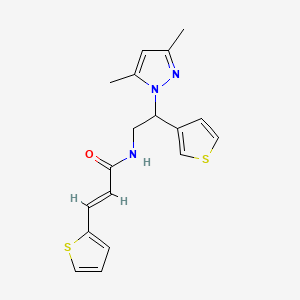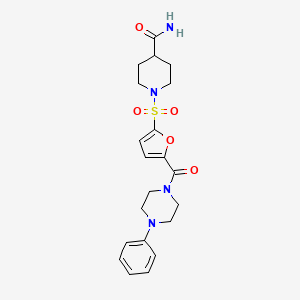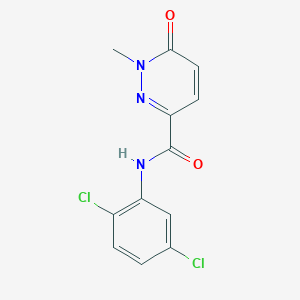![molecular formula C17H17BrN2O4 B2363014 N'-[(1E)-(5-ブロモ-2-メトキシフェニル)メチリデン]-3,4-ジメトキシベンゾヒドラジド CAS No. 298215-12-0](/img/structure/B2363014.png)
N'-[(1E)-(5-ブロモ-2-メトキシフェニル)メチリデン]-3,4-ジメトキシベンゾヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C17H17BrN2O4 and its molecular weight is 393.237. The purity is usually 95%.
BenchChem offers high-quality N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化活性
この化合物は優れた抗酸化活性を示しました。抗酸化物質は、フリーラジカルによる細胞損傷から細胞を保護するために不可欠です。 この特性は、酸化ストレスが関与する疾患(がん、心臓血管疾患、神経変性疾患など)の治療法を開発する上で有益です .
抗炎症活性
この化合物のアナログのいくつか、特にニトロ置換されたものは、潜在的な抗炎症効果を示しています。 抗炎症剤は、関節炎、喘息、その他の炎症性疾患などの状態の治療に使用できます .
抗菌活性
この化合物とそのアナログは、抗菌活性を持っていることがわかりました。 これは、抗生物質耐性が高まっている状況においてますます重要になっている、新しい抗生物質の開発のための候補となります .
抗真菌活性
この化合物は、非常に優れた抗真菌活性を持っており、これは、しばしば根絶が難しく、免疫不全患者では特に危険となる可能性のある真菌感染症の治療のための新しい抗真菌薬の開発につながる可能性があります .
抗菌活性
具体的には、アリリデン部分にニトロ置換された化合物(4cおよび4fなど)が最も強力な抗菌活性を示しました。 これは、新しい抗菌薬の開発における潜在的な使用を示唆しています .
創薬と発見
この化合物のアナログの標準薬物との物理化学的類似性を評価した結果、創薬と発見におけるその可能性が示されました。 このプロセスには、重要なターゲットに対する生物活性を予測することが含まれ、これは医薬品化学における基本的なステップです .
計算化学研究
この化合物は、分子レベルでの相互作用を理解するための計算研究に携わってきました。 このような研究は、合理的な創薬に不可欠であり、科学者は化合物が生物学的ターゲットとどのように相互作用するかを予測できます .
ヒドラゾン化合物の合成
ヒドラゾンは、さまざまな生物活性を持つ有機化合物のクラスです。 問題の化合物は、ヒドラゾン化合物の合成に使用できます。ヒドラゾン化合物は、多くの臨床的に有効な薬物の中間体です .
作用機序
Target of Action
Similar compounds have been found to target3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, particularly in the elongation cycle.
Mode of Action
Based on the target of similar compounds, it can be inferred that it might inhibit the activity of the3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ enzyme . This inhibition could disrupt the fatty acid biosynthesis pathway, affecting the growth and survival of the organism.
Biochemical Pathways
The compound potentially affects the fatty acid biosynthesis pathway by inhibiting the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ enzyme . This enzyme is involved in the elongation cycle of the fatty acid biosynthesis pathway. The inhibition of this enzyme could lead to a decrease in the production of fatty acids, which are essential components of cell membranes and energy storage molecules.
特性
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-22-14-7-5-13(18)8-12(14)10-19-20-17(21)11-4-6-15(23-2)16(9-11)24-3/h4-10H,1-3H3,(H,20,21)/b19-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOONKHQMSUELL-VXLYETTFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-Fluorophenoxy)propanoyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2362934.png)


![6-Methoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2362937.png)
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2362939.png)

![5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362942.png)

![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2362947.png)
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2362948.png)
![2,5-Dimethyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2362951.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-ethoxyphenyl)propanamide](/img/structure/B2362953.png)
